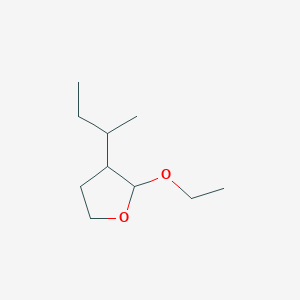
3-(Butan-2-yl)-2-ethoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butan-2-yl)-2-ethoxyoxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and an ethoxy group attached to the oxolane ring. The structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2-ethoxyoxolane can be achieved through several methods. One common approach involves the reaction of butan-2-yl alcohol with ethyl oxirane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
化学反应分析
Types of Reactions
3-(Butan-2-yl)-2-ethoxyoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic or acyclic ethers.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler ethers.
科学研究应用
3-(Butan-2-yl)-2-ethoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Butan-2-yl)-2-ethoxyoxolane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxolane ring. Additionally, its functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-(Butan-2-yl)-2-methoxyoxolane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-propoxyoxolane: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-butoxyoxolane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(Butan-2-yl)-2-ethoxyoxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
34314-90-4 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
3-butan-2-yl-2-ethoxyoxolane |
InChI |
InChI=1S/C10H20O2/c1-4-8(3)9-6-7-12-10(9)11-5-2/h8-10H,4-7H2,1-3H3 |
InChI 键 |
WYOYONJVWDGJSU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CCOC1OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


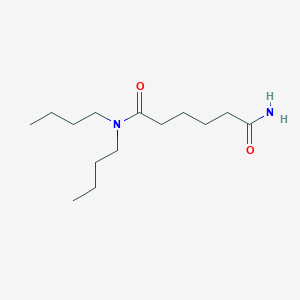
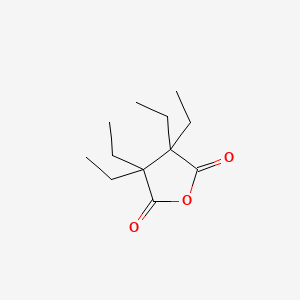
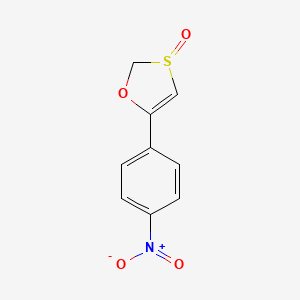
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
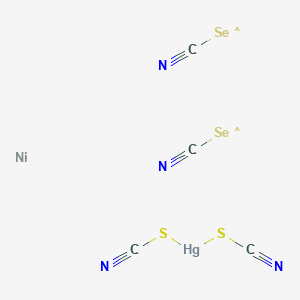
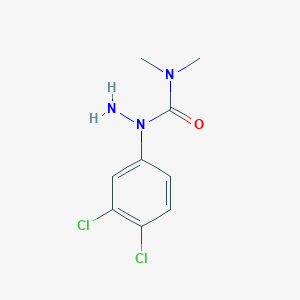
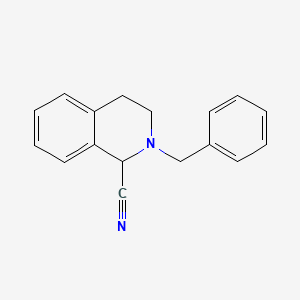
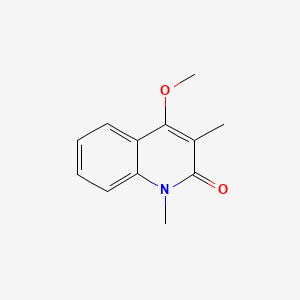


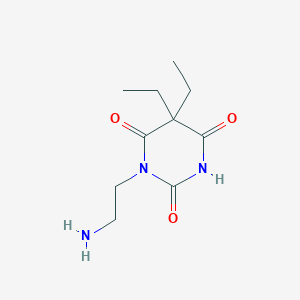


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
